

Technical Guide: Calcium Di(octacosanoate) – Molecular Architecture & Synthesis

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Compound of Interest

Compound Name: Calcium di(octacosanoate)

CAS No.: 52258-47-6

Cat. No.: B1623219

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Executive Summary

Calcium di(octacosanoate) (CAS: 52258-47-6), often referred to industrially as Calcium Montanate, represents a high-molecular-weight homolog of the metal carboxylate class. Unlike its shorter-chain relatives (e.g., calcium stearate), this compound exhibits extreme hydrophobicity and superior thermal stability due to its extensive C28 aliphatic chains. This guide provides a definitive structural analysis and a validated synthesis protocol designed for researchers requiring high-purity lipid matrix excipients or superhydrophobic surface modifiers.

Part 1: Molecular Architecture & Formula

Stoichiometry and Formula

The molecule consists of a single calcium cation (

) electrostatically coordinated to two octacosanoate anions. The octacosanoate ligand is derived from octacosanoic acid (Montanic acid), a saturated C28 fatty acid.

Parameter	Value
IUPAC Name	Calcium di(octacosanoate)
Common Name	Calcium Montanate
Molecular Formula	
Molecular Weight	887.57 g/mol
Ligand Chain Length	28 Carbons (Saturated)
Coordination Geometry	Typically Bridging Bidentate or Chelating Bidentate

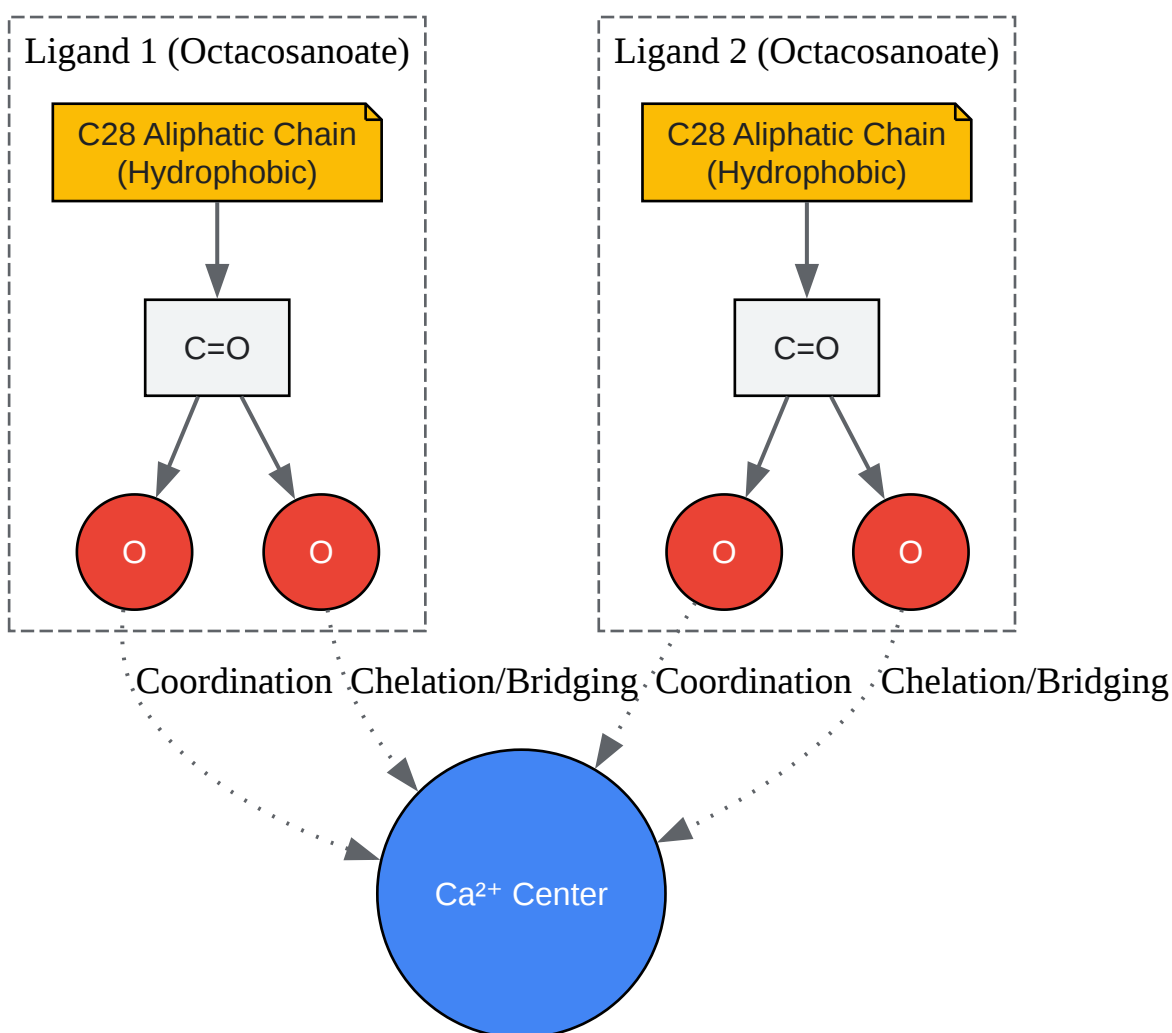
Structural Topology

In the solid state, **calcium di(octacosanoate)** adopts a lamellar (bilayer) crystalline structure. The calcium ions form a polar ionic sheet (the "head" group), while the C28 alkyl chains extend perpendicular to this plane, interacting via Van der Waals forces.

Due to the extreme length of the C28 chains, the long spacing (d-spacing) in X-ray diffraction is significantly larger than that of calcium stearate (C18), typically exceeding 70 Å depending on the tilt angle of the chains relative to the basal plane.

Visualization of Coordination Sphere

The following diagram illustrates the coordination environment of the Calcium center. Note that in crystalline lattices, the oxygen atoms often bridge adjacent calcium ions, forming an infinite polymeric sheet.



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Figure 1: Schematic representation of the coordination sphere. The calcium ion coordinates with the carboxylate oxygens of two C28 chains. In the solid state, these units stack to form lamellar bilayers.

Part 2: Synthesis & Purification Protocol

The Solubility Challenge

Standard aqueous precipitation methods used for calcium stearate fail with octacosanoates. The C28 acid is virtually insoluble in water and requires high temperatures ($>80^{\circ}\text{C}$) and non-polar co-solvents to react efficiently. The following protocol utilizes a Modified Double Decomposition method to ensure complete reaction.

Reagents

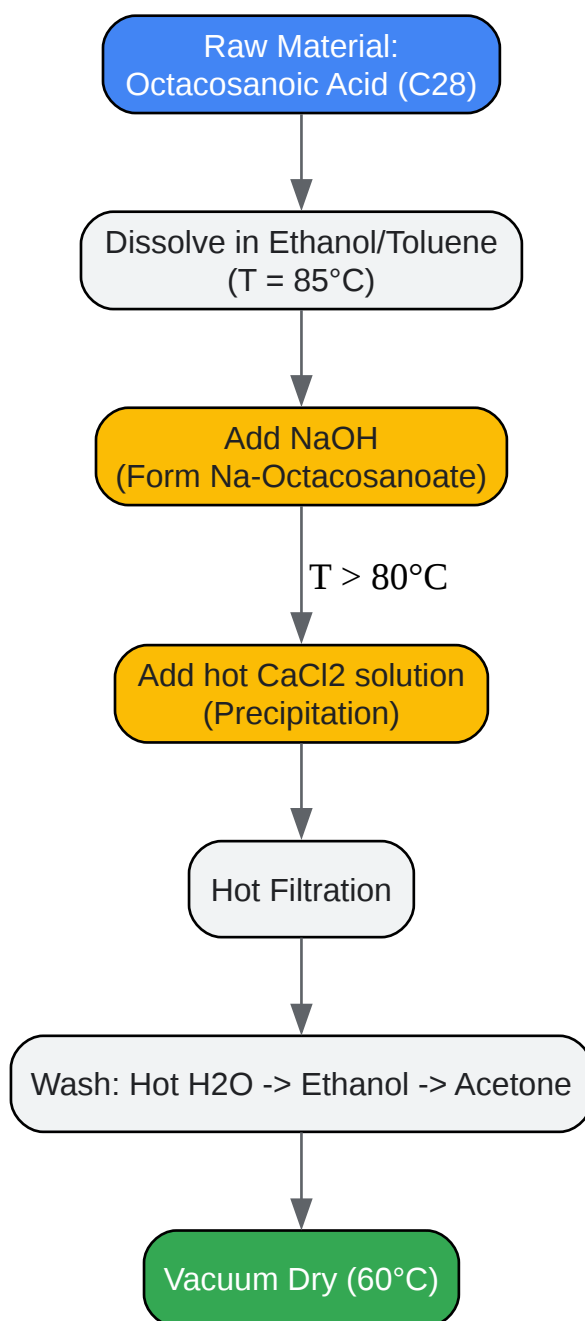
- Precursor: Octacosanoic Acid (Montanic Acid), >95% purity.
- Base: Sodium Hydroxide (NaOH), 1M solution.
- Metal Source: Calcium Chloride (), 1M solution.
- Solvent System: Ethanol/Toluene (50:50 v/v) or Xylene (for higher temp).

Step-by-Step Methodology

- Saponification (Ligand Activation):
 - Dissolve 10 mmol of Octacosanoic acid in 100 mL of Ethanol/Toluene (50:50) mixture.
 - Heat to 85°C under reflux until fully dissolved.
 - Add 10.5 mmol of NaOH (slight excess) dropwise while stirring vigorously.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)
.
 - Observation: The solution may become turbid or form a gel; maintain heat to keep the sodium soap dispersed.
- Metathesis (Ion Exchange):
 - Prepare a hot (80°C) aqueous solution of
(6 mmol, 20% excess to drive equilibrium).
 - Slowly add the calcium solution to the hot sodium soap dispersion over 30 minutes.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)
.

- Critical Step: Maintain temperature $>80^{\circ}\text{C}$. If the temperature drops, the sodium soap may precipitate out before reacting with calcium.
- Purification:
 - Filter the hot precipitate immediately.
 - Wash 1: Hot distilled water (removes NaCl and excess).
 - Wash 2: Hot ethanol (removes unreacted octacosanoic acid).
 - Wash 3: Acetone (removes trace water and facilitates drying).
- Drying:
 - Dry in a vacuum oven at 60°C for 24 hours.

Process Flow Diagram



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Figure 2: Workflow for the synthesis of **Calcium di(octacosanoate)** highlighting the critical temperature control required for C28 solubility.

Part 3: Analytical Characterization (Validation)

To confirm the successful synthesis and structure, the following analytical signatures must be verified.

FTIR Spectroscopy

Fourier Transform Infrared Spectroscopy is the primary tool for confirming the salt formation.

Functional Group	Octacosanoic Acid (Precursor)	Calcium di(octacosanoate) (Product)
Carbonyl (C=O)	Sharp peak at 1700 cm ⁻¹ (-COOH)	Disappears
Carboxylate (COO ⁻)	Absent	Asymmetric stretch: 1570–1540 cm ⁻¹ Symmetric stretch: 1430–1420 cm ⁻¹
Hydroxyl (-OH)	Broad band (3300–2500 cm ⁻¹)	Absent (unless hydrated water is present at 3400 cm ⁻¹)

Interpretation: The complete disappearance of the 1700 cm⁻¹ peak and the emergence of the carboxylate doublet confirms the conversion of the acid to the calcium salt.

X-Ray Diffraction (XRD)

Due to the long C28 chain, the crystal lattice exhibits a characteristic "Long Spacing."

- Low Angle Peaks: Expect a series of strong reflections at low 2θ angles (1°–10°), corresponding to the lamellar d-spacing.
- Short Spacing: A peak near 4.1 Å (approx 21° 2θ) corresponds to the lateral packing of the alkane chains (triclinic/monoclinic sub-cell).

Part 4: Applications & Causality

Why choose **Calcium di(octacosanoate)** over Calcium Stearate (C18)?

- Superhydrophobicity: The C28 chain provides a significantly lower surface energy than C18. This makes it ideal for coating moisture-sensitive active pharmaceutical ingredients (APIs) to prevent hydrolysis.

- **Thermal Stability:** The melting point of octacosanoic acid derivatives is significantly higher (~85–90°C) compared to stearates (~120-130°C for the salt, but the phase transitions differ). This allows for processing in high-shear mixers without softening or "smearing."
- **Sustained Release:** In lipid matrix tablets, the longer chain length increases the tortuosity and hydrophobicity of the matrix, slowing the diffusion of water into the tablet and the release of the drug out of it.

References

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- To cite this document: BenchChem. [Technical Guide: Calcium Di(octacosanoate) – Molecular Architecture & Synthesis]. BenchChem, [2026]. [\[Online PDF\]](#). Available at:

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